molecular formula C9H15NO2 B1468823 4-Tert-butylpiperidine-2,6-dione CAS No. 65970-74-3

4-Tert-butylpiperidine-2,6-dione

Cat. No. B1468823
CAS RN: 65970-74-3
M. Wt: 169.22 g/mol
InChI Key: LBGGBHMZGDGSKP-UHFFFAOYSA-N
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Description

“4-Tert-butylpiperidine-2,6-dione” is a cyclic compound. It is also known as “4-butylpiperidine-2,6-dione” and has a CAS Number of 1340182-94-6 . Its molecular weight is 169.22 g/mol .


Synthesis Analysis

A simple and efficient method for the synthesis of piperidine-2,6-dione has been reported . This method uses abundant acetates and acrylamides with potassium tert-butoxide as a promoter, via Michael addition and intramolecular nucleophilic substitution processes .


Molecular Structure Analysis

The molecular formula of “this compound” is C9H15NO2 . Its average mass is 169.221 Da and its monoisotopic mass is 169.110275 Da .


Chemical Reactions Analysis

Piperidine-2,6-diones are privileged heterocyclic scaffolds that are frequently found in numerous drugs . They serve as valuable and versatile synthetic intermediates in organic synthesis . A series of important compounds can be rapidly constructed with piperidine-2,6-diones as starting material .


Physical And Chemical Properties Analysis

“this compound” is a powder .

Scientific Research Applications

Synthesis and Characterization

4-Tert-butylpiperidine-2,6-dione serves as a precursor in the synthesis of various complex molecules and has applications in heterocyclic chemistry. For instance, a novel synthesis of 6-arylpiperidine-2,4-diones from β-aryl-β-aminoacids, involving chain extension into δ-aryl-δ-amino-β-ketoacids and acylation with Meldrum's acid, was described to yield useful building blocks for further chemical synthesis (Leflemme, Dallemagne, & Rault, 2001).

Biological Activity and Medical Applications

Novel bioactive natural product analogs, such as 1-(4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)phenyl)pyrrolidine-2,5-dione, synthesized from tert-butylpiperidine-2,6-dione, showed significant antitumor activity in vitro against a range of cell lines, indicating the compound's potential for medical applications (Maftei, Fodor, Jones, Franz, Kelter, Fiebig, & Neda, 2013).

Environmental and Industrial Applications

This compound is also investigated in the environmental and materials science domains. For example, research on 2,6-Di-tert-butyl-hydroxytotulene (BHT), a derivative, focused on its distribution, transformation, and toxicity in aquatic environments. Studies revealed the transformation mechanism of BHT in aquatic environments and evaluated the acute and chronic toxicities of BHT and its metabolites, providing insight into its environmental impact and industrial applications (Wang, He, Lv, Liu, Liu, Ma, & Sun, 2019).

Mechanism of Action

Piperidine-2,6-diones are used in reducing widely interspaced zinc finger motif (WIZ) protein expression levels and/or inducing fetal hemoglobin (HbF) protein expression levels . They are useful for the treatment of sickle cell disease and β-thalassemia .

Safety and Hazards

The safety data sheet for a similar compound, “4-tert-Butylcatechol”, indicates that it is highly flammable and harmful if swallowed or in contact with skin . It causes severe skin burns and eye damage, and may cause respiratory irritation .

Future Directions

There is ongoing research into the synthesis and applications of piperidine-2,6-diones . For example, an improved synthesis of 4-benzylidene-2,6-di-tert-butylcyclohexa-2,5-dienone has been developed . This research could lead to the development of new drugs and treatments .

properties

IUPAC Name

4-tert-butylpiperidine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c1-9(2,3)6-4-7(11)10-8(12)5-6/h6H,4-5H2,1-3H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBGGBHMZGDGSKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CC(=O)NC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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